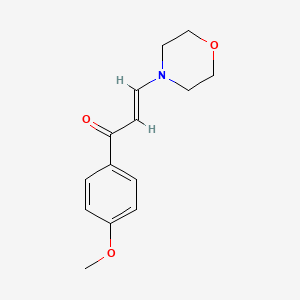
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-(4-morpholinyl)-2-propen-1-one is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one and its derivatives have been widely explored in synthesis and characterization studies. Tan Bin (2011) reported the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the process's high yield and operational ease (Tan Bin, 2011). Similarly, N. V. Sadgir et al. (2020) synthesized a derivative compound and characterized it using various spectroscopic techniques, demonstrating its moderate antimicrobial activity (N. V. Sadgir et al., 2020).
Nonlinear Optical Properties
Elizabeth Mathew et al. (2019) conducted theoretical and experimental studies on the nonlinear optical properties of novel chalcone derivatives, including a compound structurally similar to (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one (Elizabeth Mathew et al., 2019).
Antimicrobial and Antioxidant Activities
Research has shown that some derivatives exhibit antimicrobial and antioxidant properties. For example, Baskar et al. (2012) synthesized and tested biphenyl-based compounds, including a derivative of (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one, revealing their efficacy as corrosion inhibitors and potential antioxidant activity (Baskar et al., 2012).
Anticancer Potential
Several studies have synthesized and evaluated derivatives for their antiproliferative activities against various cancer cells. For instance, Tseng et al. (2013) identified potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
Pharmaceutical Intermediate
Wang et al. (2016) highlighted the significance of a structurally similar compound as an intermediate in synthesizing biologically active compounds, particularly in cancer research (Wang et al., 2016).
Eigenschaften
Produktname |
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(E)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
InChI-Schlüssel |
UBJDFKYEOFOQTO-VOTSOKGWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/N2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



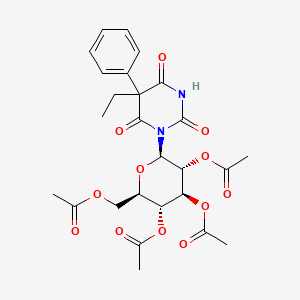
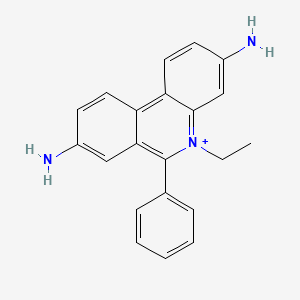
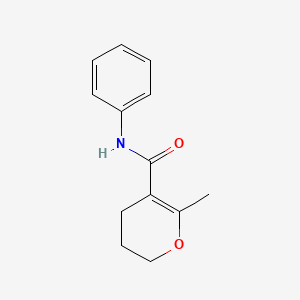


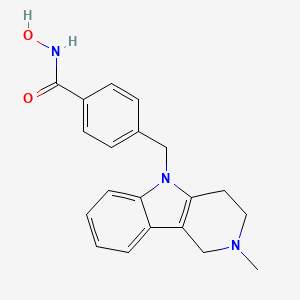
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)